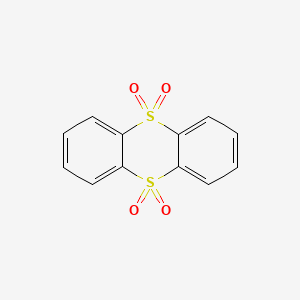

Thianthrene 5,5,10,10-tetraoxide

Description

Structure

3D Structure

Properties

IUPAC Name |

thianthrene 5,5,10,10-tetraoxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4S2/c13-17(14)9-5-1-2-6-10(9)18(15,16)12-8-4-3-7-11(12)17/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETBGSAJFWSUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)S(=O)(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178294 | |

| Record name | Thianthrene 5,5,10,10-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-55-2 | |

| Record name | Thianthrene 5,5,10,10-tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thianthrene 5,5,10,10-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thianthrene 5,5,10,10-tetraoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVD392M4V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Thianthrene 5,5,10,10 Tetraoxide

Classic Synthetic Routes and Mechanistic Considerations

The most fundamental method for preparing thianthrene (B1682798) 5,5,10,10-tetraoxide is the direct oxidation of thianthrene. acs.org This transformation requires potent oxidizing agents to convert both sulfur atoms to their highest oxidation state (sulfones). The oxidation proceeds in a stepwise manner, typically forming thianthrene 5-oxide (a sulfoxide) as an intermediate, which is then further oxidized to the final tetraoxide product. nih.govacs.org

Common oxidizing agents used in these classic routes include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid catalyst like acetic acid. For example, a dibromo-substituted thianthrene was successfully oxidized to its corresponding tetraoxide by heating with hydrogen peroxide in acetic acid. acs.org

Nitric Acid (HNO₃): A strong oxidizing agent capable of driving the reaction to completion. evitachem.com This method can lead to the formation of different stereoisomers.

meta-Chloroperoxybenzoic acid (m-CPBA): An excess of m-CPBA at elevated temperatures can be used to avoid stopping at the intermediate sulfoxide (B87167) and ensure full oxidation to the sulfone. researchgate.net

The mechanism involves the sequential electrophilic attack of the oxidant on the sulfur atoms of the thianthrene core. The first oxidation yields thianthrene 5-oxide. acs.orgnih.gov The presence of the first electron-withdrawing sulfoxide group can deactivate the second sulfur atom, sometimes making the second oxidation step more challenging and requiring harsher conditions. nih.gov

| Precursor | Oxidizing Agent | Conditions | Key Observation | Reference |

|---|---|---|---|---|

| 2,8-Dibromothianthrene | Hydrogen Peroxide (H₂O₂) / Acetic Acid (AcOH) | Heated to 90–95 °C for 1 day | Effective for substituted thianthrenes. | acs.org |

| Thianthrene | Nitric Acid (HNO₃) | Not specified | Can yield α- and β-form stereoisomers. | evitachem.com |

| Substituted Thianthrene | meta-Chloroperoxybenzoic acid (m-CPBA) | Excess reagent, elevated temperature | Used to prevent the reaction from stopping at the sulfoxide stage. | researchgate.net |

For the parent thianthrene molecule, which is highly symmetric, regioselectivity is not a major concern in oxidation as both sulfur atoms are equivalent. mit.edu However, for substituted thianthrenes, the position of substituents can influence the reactivity of the nearby sulfur atom. researchgate.net

Stereoselectivity in the context of thianthrene 5,5,10,10-tetraoxide can refer to the formation of different crystalline forms (polymorphs) or isomers based on the orientation of the oxygen atoms relative to the bent thianthrene ring system. The oxidation of thianthrene with nitric acid has been reported to produce two stereoisomers, designated as α- and β-forms. The specific conditions of the oxidation can influence the ratio of these isomers. Asymmetric sulfide (B99878) oxidation is a well-established field for creating chiral sulfoxides, and these principles can be applied to the first oxidation step of a prochiral substituted thianthrene to selectively form one enantiomer of the thianthrene 5-oxide. nih.gov

Modern Advancements in Synthetic Protocols

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of this compound and its derivatives.

A key goal in modern synthesis is the replacement of hazardous reagents with more benign alternatives. In the context of thianthrene oxidation, this often involves using hydrogen peroxide as a clean oxidant, with water being the only byproduct. researchgate.net The use of trifluoroacetic acid as a solvent can activate H₂O₂ for the oxidation of sulfides, enhancing its electrophilicity and allowing the reaction to proceed under milder conditions. researchgate.net Another approach is the use of mechanochemistry, such as ball milling, which can reduce reaction times and the need for bulk solvents. semanticscholar.org

To improve reaction rates and selectivity, various catalytic systems have been explored for the oxidation of thianthrene and related sulfides. These catalysts often activate a mild oxidant like H₂O₂. Zirconium-based metal-organic frameworks (Zr-MOFs) have shown catalytic activity for liquid-phase oxidations with aqueous hydrogen peroxide, including the oxidation of sulfur compounds. researchgate.net Palladium catalysts are also employed, particularly in coupling reactions to build substituted thianthrene derivatives before the final oxidation step. semanticscholar.orggoogle.com For instance, a palladium-catalyzed Suzuki coupling can be used to synthesize complex thianthrene structures which are then oxidized to the tetraoxide. acs.org

| Approach | Reagents/Catalyst | Advantages | Reference |

|---|---|---|---|

| Green Chemistry | Hydrogen Peroxide / Trifluoroacetic Acid | Uses a clean oxidant, avoids harsh reagents. | researchgate.net |

| Mechanochemistry | Ball milling | Reduces solvent use and reaction time. | semanticscholar.org |

| Catalysis | Zr-MOFs with H₂O₂ | Heterogeneous catalysis, potential for reusability. | researchgate.net |

| Catalysis | Palladium catalysts (e.g., Pd(PPh₃)₄) | Enables synthesis of complex derivatives prior to oxidation. | acs.orggoogle.com |

Purification and Isolation Techniques for Research Applications

Once the synthesis is complete, the crude this compound must be purified. Due to its structure, it is typically a solid with a high melting point and limited solubility in many common organic solvents.

Common purification techniques include:

Recrystallization: This is a primary method for purifying the solid product. A suitable solvent system, such as a mixture of methanol (B129727) and dichloromethane (B109758) (MeOH/DCM), is often used to dissolve the crude product at high temperature, after which cooling allows the pure tetraoxide to crystallize. acs.org

Washing/Trituration: The crude product is often washed with water and solutions like sodium bicarbonate to remove acidic impurities. acs.org Stirring the solid in a solvent in which it is poorly soluble, like ethyl acetate, can help remove more soluble byproducts. orgsyn.org

Column Chromatography: For derivatives that are more soluble, silica (B1680970) gel column chromatography can be employed to separate the desired product from impurities. google.com Eluent systems like petroleum ether and dichloromethane are used to isolate specific compounds. google.com

After purification, the identity and purity of the compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis. acs.orgorgsyn.org

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of thianthrene (B1682798) 5,5,10,10-tetraoxide. Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry each provide unique and complementary information to build a complete structural profile.

High-resolution NMR spectroscopy is an indispensable tool for verifying the molecular structure of thianthrene 5,5,10,10-tetraoxide and its derivatives by providing detailed information about the hydrogen, carbon, and, in relevant cases, fluorine atomic environments.

¹H and ¹³C NMR: The proton and carbon NMR spectra provide data on the chemical environment, connectivity, and symmetry of the molecule. For derivatives such as 2,7-diisopropylthianthrene-5,5,10,10-tetraoxide, specific chemical shifts (δ) and coupling constants (J) can be assigned to the aromatic and aliphatic protons and carbons. For instance, in the ¹H NMR spectrum of this derivative, the isopropyl methyl protons appear as a doublet, while the aromatic protons show distinct signals corresponding to their positions on the benzene (B151609) rings. Similarly, the ¹³C NMR spectrum shows characteristic signals for the methyl, methine, and various aromatic carbons.

Conformational Analysis: Thianthrene and its oxides adopt a flexible boat-type conformation. Variable-temperature NMR studies are particularly insightful for analyzing the dynamics of this conformation, such as ring inversion. In the case of 2,7-diisopropylthianthrene-5,5,10,10-tetraoxide, the ¹³C NMR signal for the isopropyl methyl groups broadens upon cooling and eventually splits into two distinct lines at very low temperatures (-151 °C). This phenomenon allows for the calculation of the energy barrier for the ring inversion process, which was determined to be approximately 6.5 kcal mol⁻¹.

¹⁹F NMR: While not applicable to the parent this compound, ¹⁹F NMR is a crucial technique for the structural analysis of its fluorinated derivatives. Given the high sensitivity of the ¹⁹F nucleus, this method provides precise information on the electronic environment of fluorine atoms within a molecule, aiding in the unambiguous structural assignment of fluorinated analogues.

Table 1: NMR Spectroscopic Data for 2,7-Diisopropylthianthrene-5,5,10,10-tetraoxide in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H | 1.31 | Doublet, 6H |

| 3.09 | Septet, 1H | |

| 7.64 | Doublet of doublets, 2H | |

| 8.09 | Doublet, 2H | |

| 8.17 | Doublet, 2H | |

| ¹³C | 23.6 | 2Me |

| 34.8 | CH | |

| 124.2 | CH | |

| 126.5 | CH | |

| 131.7 | CH | |

| 137.1 | Quaternary | |

| 140.0 | Quaternary |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations. nih.gov

Sulfone Group (SO₂) Vibrations: The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the sulfone groups. Sulfones typically exhibit two characteristic stretching vibrations: an asymmetric SO₂ stretch and a symmetric SO₂ stretch. These are generally observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of strong bands in these regions is a definitive indicator of the sulfone functional groups formed by the oxidation of the sulfur atoms. researchgate.net

Aromatic Ring Vibrations: The molecule also displays absorption bands characteristic of its aromatic framework. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org

C=C stretching: In-ring carbon-carbon stretching vibrations occur in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz

C-H bending: Out-of-plane ("oop") C-H bending vibrations are found in the 900-675 cm⁻¹ region and can provide information about the substitution pattern of the aromatic rings. libretexts.org

A comprehensive analysis combining IR and Raman spectroscopy allows for a full assignment of the vibrational modes, confirming the presence of both the core thianthrene skeleton and the tetraoxide functionalization. nih.gov

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass-to-charge ratio, allowing for the validation of its molecular formula. For this compound, the expected molecular formula is C₁₂H₈O₄S₂. nih.gov The calculated exact mass for this formula is 279.9864 Da. nih.gov HRMS analysis would be expected to yield an experimental mass that matches this theoretical value with a very low margin of error (typically in parts per million, ppm), thereby confirming the elemental composition and the successful oxidation of the parent thianthrene molecule.

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular geometry of crystalline compounds. While a specific crystal structure for the parent this compound is not available in the surveyed literature, extensive crystallographic studies on the parent thianthrene and its derivatives provide a clear picture of the core structure's conformation. nih.govnih.gov

The thianthrene framework is not planar. Instead, it adopts a bent, butterfly-like shape, folding along the axis connecting the two sulfur atoms. wikipedia.orgrsc.org For the parent thianthrene molecule, this results in a significant dihedral angle between the planes of the two benzene rings, reported to be approximately 128°. wikipedia.orgrsc.org X-ray analysis of related chiral thianthrene sulfoxides confirms this folded geometry and allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. nih.gov A similar folded conformation is expected for this compound, with the four oxygen atoms arranged around the sulfur centers.

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Dedicated studies on the potential polymorphism of this compound are not prominent in the existing scientific literature.

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For a molecule like this compound, with its electron-deficient sulfone groups and aromatic rings, crystal engineering could potentially be used to control the solid-state packing through various non-covalent interactions (e.g., hydrogen bonding with co-formers, π-π stacking). However, specific research focused on the crystal engineering of this compound has not been identified in the surveyed sources, representing a potential area for future investigation.

Conformational Dynamics and Inversion Barriers of this compound

The rigid tricyclic framework of this compound, while seemingly planar at first glance, possesses a degree of conformational flexibility. The central 1,4-dithiin ring adopts a non-planar, boat-like conformation. This structural feature gives rise to conformational dynamics, primarily through a process of ring inversion. This section delves into the energetic barriers and methodologies used to characterize these conformational changes, drawing upon both experimental and theoretical approaches.

Variable Temperature NMR Studies of Conformational Changes

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for quantifying the energetics of dynamic conformational processes. By monitoring the changes in NMR spectra as a function of temperature, it is possible to determine the free energy of activation (ΔG‡) for processes such as ring inversion.

While detailed VT-NMR studies specifically on the parent this compound are not extensively reported in the literature, a key study on a substituted derivative provides significant insight into the conformational dynamics of this system. The ring inversion barrier for 2,7-diisopropylthianthrene-5,5,10,10-tetraoxide has been determined using variable temperature 13C NMR spectroscopy. nih.govscispace.com This investigation revealed a Gibbs free energy of activation (ΔG‡) of 6.5 kcal/mol for the boat-to-boat ring inversion process. nih.govscispace.com This value indicates a relatively low barrier to inversion, suggesting that the molecule is conformationally mobile at room temperature.

The study on the diisopropyl derivative serves as a valuable proxy for understanding the conformational behavior of the parent tetraoxide. The presence of the isopropyl groups provides a convenient spectroscopic handle to observe the dynamic process, which might be more challenging to measure in the unsubstituted compound.

Table 1: Ring Inversion Barrier for a this compound Derivative

| Compound | Method | Activation Energy (ΔG‡) |

|---|---|---|

| 2,7-Diisopropylthianthrene-5,5,10,10-tetraoxide | Variable Temperature 13C NMR | 6.5 kcal/mol |

Theoretical and Experimental Approaches to Ring Conformation

The conformational landscape of this compound has been investigated through both theoretical calculations and experimental methods, which provide complementary information about the molecule's three-dimensional structure and dynamics.

Theoretical Approaches:

Ab initio and Density Functional Theory (DFT) Calculations: These computational methods are instrumental in modeling the potential energy surface of the molecule and predicting the barriers for conformational interconversion. nih.govscispace.com For the thianthrene tetraoxide system, theoretical predictions have shown excellent agreement with the experimental data obtained from VT-NMR studies on its derivatives. nih.govscispace.com Ab initio calculations support the boat conformation as the ground state and can be used to map the transition state for the ring inversion process. These computational studies are crucial for understanding the electronic and steric factors that govern the conformational preferences and the magnitude of the inversion barrier.

Experimental Approaches:

X-ray Crystallography: Single-crystal X-ray diffraction provides a definitive static picture of the molecule's conformation in the solid state. For thianthrene and its various oxides, crystallographic studies have confirmed the non-planar, folded "butterfly" conformation of the tricyclic system. While this method does not directly provide information about the dynamics of ring inversion in solution, it validates the boat-like geometry of the central ring, which is the basis for the conformational changes observed by other techniques.

NMR Spectroscopy: Beyond variable temperature studies, standard 1H and 13C NMR spectroscopy can provide indirect evidence of conformational mobility. The symmetry observed in the NMR spectra at room temperature often reflects a time-averaged structure due to rapid conformational exchange. For related thianthrene oxides, such as thianthrene-5-oxide, NMR studies have been used to infer the conformational equilibrium between different boat forms. nih.govacs.org

The combination of these theoretical and experimental methods provides a comprehensive understanding of the conformational dynamics of this compound. While direct experimental data on the parent compound's inversion barrier is limited, the study of its derivatives, supported by robust theoretical calculations, firmly establishes the nature of its conformational flexibility.

Electronic Structure and Reactivity Mechanisms

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations provide profound insights into the intrinsic electronic characteristics of molecules. For Thianthrene (B1682798) 5,5,10,10-tetraoxide, these studies are crucial for understanding its stability, reactivity, and potential applications in fields like organic electronics.

Molecular Orbital Theory (HOMO/LUMO) and Electron Density Distribution

According to the Molecular Orbital (MO) theory, the reactivity of a chemical species is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. wuxibiology.com A large gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. wuxibiology.com

For Thianthrene 5,5,10,10-tetraoxide, the presence of the strong electron-withdrawing sulfone groups significantly lowers the energy of the LUMO. This results in a relatively small singlet-triplet energy gap (ΔEₛₜ), which has been noted to be approximately 0.05–0.06 eV. This small energy gap is a key factor in its utility in applications such as Thermally Activated Delayed Fluorescence (TADF). The electron density is significantly polarized, with the sulfone groups creating electron-deficient regions on the molecule. While specific values for the HOMO and LUMO energies are determined through computational methods like Density Functional Theory (DFT), generalized values can be seen in the following table.

Table 1: Frontier Molecular Orbital (FMO) Energy Parameters

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Specific data not available in search results |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Specific data not available in search results |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Specific data not available in search results |

| ΔEₛₜ (Singlet-Triplet Gap) | Energy difference between the lowest singlet and triplet excited states | ~0.05 - 0.06 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. google.com It posits that reactions occur through the interaction of the HOMO of one molecule (the nucleophile) with the LUMO of another (the electrophile). google.com The energy and spatial distribution of these orbitals determine the feasibility and regioselectivity of a reaction. acs.org

In the case of this compound, its low-lying LUMO makes it a good electron acceptor and thus susceptible to nucleophilic attack. FMO analysis can be used to predict how it will interact with various reagents. For instance, in a reaction with a nucleophile, the attack will likely occur at the carbon atoms adjacent to the sulfone groups, where the LUMO has significant orbital density. Conversely, in reactions where it might act as an electrophile, its high-energy, inaccessible HOMO would suggest it is a poor electron donor.

Redox Chemistry and Electrochemical Behavior

The ability of this compound to participate in redox reactions is a cornerstone of its chemistry, underpinning its use in various applications, including energy storage systems. nih.gov

Cyclic Voltammetry and Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. rsc.org By measuring the current that develops in an electrochemical cell as the voltage is varied, one can determine the oxidation and reduction potentials of a substance. rsc.org These potentials provide quantitative measures of how easily a molecule can donate or accept electrons.

For this compound and its derivatives, CV is used to evaluate their performance in materials like conjugated microporous polymers for supercapacitors. nih.gov While specific potential values for the isolated molecule are not detailed in the provided search results, the general methodology involves scanning potentials and observing the resulting peaks for oxidation and reduction events. These measurements are typically reported relative to a standard reference electrode, such as Ag/AgCl. rsc.orgresearchgate.net

Table 2: Electrochemical Properties

| Property | Description | Value (vs. Ag/AgCl) |

|---|---|---|

| Oxidation Potential (Eox) | The potential at which the compound loses electrons (is oxidized). | Specific data not available in search results |

| Reduction Potential (Ered) | The potential at which the compound gains electrons (is reduced). | Specific data not available in search results |

Radical Anion and Cation Formation and Stability

The parent compound, thianthrene, is well-known for its ability to form a stable radical cation (Th•+) upon oxidation. However, the redox behavior of this compound is different due to the influence of the four oxygen atoms.

The strong electron-withdrawing nature of the sulfone groups makes the formation of a radical cation more difficult compared to the parent thianthrene. Conversely, these groups should stabilize the formation of a radical anion upon reduction. The stability of these radical species is critical for applications in rechargeable batteries and other electronic devices. Detailed studies on the formation and stability of the specific radical ions of this compound are not extensively covered in the available literature.

Reaction Pathways and Mechanistic Interrogations

This compound can undergo several types of chemical transformations, serving as a versatile building block in organic synthesis.

The reduction of this compound back to its parent, thianthrene, can be accomplished using reducing agents such as zinc dust under acidic conditions. The mechanism likely involves a series of single-electron transfer steps from the metal surface to the molecule, followed by protonation of the resulting species, ultimately leading to the removal of the sulfone oxygens.

Substitution reactions on the aromatic rings of this compound are also possible. Due to the electron-deficient nature of the aromatic system, it is expected to be deactivated towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution could be a viable pathway, particularly at positions activated by the sulfone groups. For example, halogenated derivatives can be formed by treating the compound with halogenating agents under controlled conditions. The precise mechanisms of these substitution reactions, including the nature of any intermediates like Meisenheimer complexes, would depend on the specific reagents and conditions employed.

Role as an Oxidant or Electron Acceptor in Organic Reactions

This compound is a sulfur-bridged aromatic compound characterized by two electron-deficient sulfone groups. This inherent electronic structure makes it a versatile building block, particularly as an electron-acceptor moiety in the synthesis of advanced materials. nih.gov The presence of four oxygen atoms bonded to the sulfur atoms significantly modifies the electronic properties compared to the parent thianthrene molecule, leading to a molecule with two sulfur atoms in the +6 oxidation state. ontosight.ai This high oxidation state contributes to its ability to accept electrons.

The compound's ability to participate in redox reactions is a key aspect of its mechanism of action. While the parent thianthrene is known for its reversible oxidation to a stable radical cation at a low potential, the tetraoxide derivative functions effectively as an electron-accepting unit. arkat-usa.org This property is crucial for creating materials with specific electronic characteristics, such as those used in supercapacitors and OLEDs. acs.orgacs.org

Nucleophilic and Electrophilic Reactivity Patterns

This compound can undergo substitution reactions with both nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.

Electrophilic Reactivity: Studies have shown that the thianthrene core can react with electrophiles. For example, the parent compound, thianthrene, can be halogenated using N-halosuccinimides (NXS) in the presence of trifluoromethanesulfonic acid (TfOH) as a catalyst. nih.govrsc.org This suggests that the aromatic rings of the thianthrene tetraoxide core, while deactivated by the electron-withdrawing sulfone groups, can still participate in electrophilic aromatic substitution under suitable conditions. The mechanism for the thianthrenation of arenes, a related electrophilic substitution, involves highly reactive species that lead to exceptional regioselectivity. escholarship.orgnih.gov

Nucleophilic Reactivity: The compound is particularly reactive towards nucleophiles, often through metal-catalyzed cross-coupling reactions. A significant application of this reactivity is in the synthesis of derivatives for optoelectronic applications. For example, 2-substituted and 2,3-substituted thianthrene-5,5,10,10-tetraoxide derivatives are prepared via coupling reactions with electron-rich aromatic amines (nucleophiles). google.com These reactions, such as the Suzuki or Stille coupling, are used to connect donor-type molecules to the electron-accepting thianthrene tetraoxide core. acs.orgarkat-usa.org This modular approach allows for the synthesis of complex molecules with tailored electronic properties. arkat-usa.org The dynamic self-correcting nature of nucleophilic aromatic substitution (SNAr) has been exploited to synthesize molecules with multiple thianthrene moieties in high yields. mit.edu

Photochemical Reactivity and Excited State Behavior (e.g., TADF)

The most prominent photochemical application of this compound and its derivatives is in the field of Thermally Activated Delayed Fluorescence (TADF). rsc.org TADF is a mechanism that allows for the efficient harvesting of both singlet and triplet excitons in OLEDs, leading to high quantum efficiencies.

The core principle behind the TADF properties of this compound derivatives is the creation of a molecule with a distinct donor-acceptor (D-A) structure. nih.govrsc.org The this compound unit serves as a powerful electron acceptor (A), which is chemically linked to an electron-donating moiety (D). nih.gov This arrangement leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), located on the acceptor.

This separation results in a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.org The electron-withdrawing nature of the thianthrene tetraoxide core is crucial for achieving this small ΔEST, with values reported to be as low as 0.05–0.06 eV. rsc.org A small ΔEST allows for efficient reverse intersystem crossing (RISC), where non-emissive triplet excitons can be converted back into emissive singlet excitons through thermal energy at room temperature. rsc.org This process significantly enhances the fluorescence efficiency. google.com

Derivatives of this compound have been developed as highly efficient TADF emitters for OLEDs, achieving high external quantum efficiencies (EQEs). nih.govacs.orggoogle.com For example, novel luminescent molecules based on these derivatives have been synthesized that exhibit both TADF and aggregation-induced emission (AIE). rsc.org

Data sourced from scientific studies on thianthrene-9,9′,10,10′-tetraoxide derivatives, which share the same core structure. rsc.org

Applications in Specialized Chemical Synthesis and Materials Science

Thianthrene (B1682798) 5,5,10,10-tetraoxide as a Reagent in Organic Transformations

While primarily utilized as a structural scaffold, the reactivity of the thianthrene 5,5,10,10-tetraoxide core is instrumental in the synthesis of various organic compounds. Current time information in Bangalore, IN.rsc.org Its chemical behavior is dominated by the electron-withdrawing nature of the sulfone groups, which influences the reactivity of the aromatic rings and the sulfur centers.

Current research primarily focuses on the oxidation of thianthrene and its derivatives to form this compound, rather than its use as a reagent to facilitate the oxidation of other organic substrates. rsc.org The tetraoxide is a highly oxidized and stable form of thianthrene, and its own further oxidation to higher oxidation states is a subject of study. Current time information in Bangalore, IN. For instance, it can be further oxidized to form various isomers of bissulfoxides and sulfide-sulfone derivatives.

While direct catalytic applications in oxidation are not extensively documented in the provided sources, its derivatives are integral to materials used in electrochemical applications, which inherently involve redox processes.

This compound serves as a key intermediate in the synthesis of more complex sulfur-containing heterocyclic systems and polymeric structures. Current time information in Bangalore, IN. Its derivatives, particularly halogenated ones, are valuable precursors for creating larger, functionalized molecules through cross-coupling reactions.

A notable application is in the preparation of substituted thianthrene-5,5,10,10-tetraoxide derivatives for use in organic electroluminescent devices (OLEDs). google.com A patent describes the synthesis of 2- and 2,3-substituted derivatives where electron-rich aromatic amine substituents are attached to the thianthrene tetraoxide core. google.com These derivatives exhibit high fluorescent quantum yields and thermally activated delayed fluorescence, making them suitable for the luminescent layer in OLEDs. google.com

The general synthetic approach involves the coupling of a halogenated this compound with an aromatic amine in the presence of a palladium catalyst. nih.gov

Table 1: Examples of Substituted this compound Derivatives for OLEDs

| Starting Material | Reagent | Product Application | Reference |

|---|

Chiral sulfoxides are of significant interest in asymmetric synthesis, serving as chiral auxiliaries to control the stereochemical outcome of reactions. wiley-vch.deresearchgate.netx-mol.com The asymmetric oxidation of sulfides is a primary method for accessing enantiomerically pure sulfoxides. wiley-vch.demdpi.com

While this compound itself is achiral, the broader thianthrene framework is a subject of study in the context of chiral sulfoxides. Research has been conducted on the synthesis and characterization of enantiopure thianthrene sulfoxides, which are derivatives of the thianthrene core. mdpi.com These studies have established the absolute configuration and stability of diastereomeric thianthrene sulfoxides. mdpi.com

The synthesis of these chiral thianthrene sulfoxides often involves the oxidation of a thianthrene derivative. For example, the oxidation of 2,3-dinitrothianthrene with meta-chloroperbenzoic acid (mCPBA) yields an enantiomeric mixture of the corresponding sulfoxide (B87167). Subsequent reactions can then lead to diastereomerically pure compounds. The stability of the chiral center at the sulfur atom in these thianthrene sulfoxides is a key feature, making them potentially useful in asymmetric synthesis. mdpi.com

Role in Supramolecular Chemistry and Host-Guest Systems

The rigid and well-defined three-dimensional structure of this compound, combined with its electronic properties, makes it an attractive component for the construction of supramolecular assemblies and host-guest systems.

The electron-deficient nature of the aromatic rings in this compound, due to the strongly electron-withdrawing sulfone groups, suggests its potential for engaging in anion-π interactions. Current time information in Bangalore, IN. Anion-π interactions are non-covalent interactions between an anion and an electron-deficient aromatic ring. These interactions are increasingly being explored for applications in anion recognition and sensing. sci-hub.se

While direct experimental studies on the anion-π interactions of this compound itself were not detailed in the provided search results, the fundamental principles of supramolecular chemistry support this potential application. The electron-rich sulfur atoms in the reduced form of the thianthrene core are known to facilitate electron donation and intersystem crossing, which are crucial for applications in supramolecular chemistry.

A significant application of this compound derivatives is in the synthesis of porous materials, such as conjugated microporous polymers (CMPs). acs.orgnsysu.edu.tw These materials are a form of coordination network with potential applications in energy storage and gas separation. Current time information in Bangalore, IN.nsysu.edu.tw

One specific example is the synthesis of CMPs through the Suzuki coupling reaction of 2,8-dibromothianthrene-5,5′,10,10′-tetraoxide with other aromatic building blocks like 1,3,6,8-tetrakis(4-bromophenyl)pyrene and benzene-1,4-diboronic acid. acs.orgnsysu.edu.tw The resulting polymers possess high thermal stability and porosity. nsysu.edu.tw The thianthrene tetraoxide moiety in these polymers contributes to their electrochemical performance due to the presence of electronegative sulfone groups, which can enhance electrostatic interactions. nsysu.edu.tw

Table 2: Synthesis of a Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymer

| Monomer 1 | Monomer 2 | Monomer 3 | Reaction Type | Polymer Product | Application | Reference |

|---|

These findings demonstrate the utility of this compound as a rigid and functionalizable component for the construction of extended, porous networks.

Integration into Advanced Materials and Functional Systems

Polymer Chemistry and Polymerization Initiators (e.g., Polyimides, CMPs)

In the realm of polymer chemistry, this compound is primarily utilized as a monomer or a structural unit within the polymer backbone rather than as a polymerization initiator. Its incorporation into polymer chains imparts desirable characteristics such as high thermal stability and specific electrochemical properties.

Polyimides: The integration of this compound into polyimides has been explored for applications such as gas separation membranes. While specific performance data for polyimides containing the unsubstituted this compound is not extensively detailed in the provided research, the principle relies on the rigid and polar nature of the thianthrene tetraoxide unit to control the free volume and chain packing of the polyimide, thereby influencing its permeability and selectivity for certain gases. For instance, polyimides incorporating thianthrene tetraoxide have shown selective permeability for aromatic hydrocarbons. st-andrews.ac.uk The development of high-performance polyimides for gas separation often involves the creation of intrinsically microporous structures. rsc.orgissp.ac.ru

Conjugated Microporous Polymers (CMPs): A significant area of application for this compound is in the synthesis of conjugated microporous polymers (CMPs). These materials are of interest for energy storage applications due to their high porosity, stability, and redox activity. acs.orgrsc.org Derivatives of this compound, such as 2,8-dibromothianthrene-5,5′,10,10′-tetraoxide, are used as monomers in polymerization reactions, often via Suzuki coupling, to create robust, porous polymer frameworks. acs.orgrsc.orgrsc.org

The sulfonyl groups in the thianthrene tetraoxide unit play a crucial role, enhancing electrostatic interactions with electrolyte ions and improving the wettability of the electrode material, which in turn boosts capacitance. acs.orgnsysu.edu.tw For example, a CMP synthesized from 2,8-dibromothianthrene-5,5′,10,10′-tetraoxide, tetraphenylethene, and 1,4-phenylenediboronic acid (TPEHBZ-ThBS CMP) has been investigated as an anode material for lithium-ion and sodium-ion batteries. rsc.orgrsc.org This material exhibits a high reversible capacity, demonstrating the potential of thianthrene tetraoxide-based CMPs in energy storage. rsc.orgrsc.orgcitedrive.com

Another study explored CMPs created through the Suzuki coupling of 1,3,6,8-tetrakis(4-bromophenyl)pyrene with monomers including 2,8-dibromothianthrene-5,5′,10,10′-tetraoxide (to produce PyPh-BZ-DSU CMP). acs.orgnsysu.edu.tw These CMPs were evaluated for supercapacitor applications and showed promising specific capacitance values. acs.org

| Polymer | Application | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| TPEHBZ-ThBS CMP | Anode for Li-ion Battery | Discharge Capacity @ 0.1C | 410 mAh g⁻¹ | rsc.orgrsc.orgcitedrive.com |

| TPEHBZ-ThBS CMP | Anode for Na-ion Battery | Discharge Capacity @ 0.1C | 260 mAh g⁻¹ | rsc.orgrsc.orgcitedrive.com |

| PyPh-BZ-DSU CMP | Supercapacitor (3-electrode setup) | Specific Capacitance @ 0.5 A g⁻¹ | 596 F g⁻¹ | acs.org |

| PyPh-BZ-DSU CMP | Supercapacitor (symmetric device) | Specific Capacitance | 105 F g⁻¹ | acs.orgnsysu.edu.tw |

| PyPh-BZ-Th CMP | Supercapacitor (3-electrode setup) | Specific Capacitance @ 0.5 A g⁻¹ | 617 F g⁻¹ | acs.org |

| PyPh-BZ-Th CMP | Supercapacitor (symmetric device) | Specific Capacitance | 187 F g⁻¹ | acs.orgnsysu.edu.tw |

Electronic Materials and Charge Transport Phenomena (e.g., OLEDs, TADF Emitters)

The strong electron-accepting character of the this compound moiety makes it an excellent component for electronic materials, particularly in the field of organic light-emitting diodes (OLEDs). Its derivatives have been successfully employed as emitters exhibiting thermally activated delayed fluorescence (TADF).

The core principle behind using this compound in TADF emitters is to create molecules with a small singlet-triplet energy gap (ΔEₛₜ). st-andrews.ac.uk This small energy gap facilitates reverse intersystem crossing (RISC), a process where non-emissive triplet excitons can be converted into emissive singlet excitons, thereby significantly enhancing the internal quantum efficiency of the OLED. researchgate.net

Derivatives of this compound are designed with electron-donating groups attached to the electron-accepting thianthrene tetraoxide core. This donor-acceptor architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is key to achieving a small ΔEₛₜ.

For instance, 2- and 2,3-substituted thianthrene-5,5,10,10-tetraoxide derivatives with electron-rich aromatic amine substituents have been developed. nih.gov These materials exhibit high fluorescent quantum yields and TADF properties, making them suitable for the luminescent layer of OLEDs, promising low driving voltages, high efficiency, and long lifetimes. nih.gov Research has shown that OLEDs incorporating such emitters can achieve high external quantum efficiencies (EQEs). For example, asymmetric iridium(III) complexes with a this compound component have been used to create deep-red emitting OLEDs with an EQE of up to 10.2%. st-andrews.ac.uk

| Emitter Type | Emission Color | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Asymmetric Iridium(III) complex | Deep-Red | External Quantum Efficiency (EQE) | up to 10.2% | st-andrews.ac.uk |

| Donor-Acceptor TADF Emitter | - | Singlet-Triplet Energy Gap (ΔEₛₜ) | ≈ 0.05–0.06 eV | st-andrews.ac.uk |

Gas Separation Membranes

The rigid and contorted structure of polymers containing this compound can lead to the formation of microporosity, which is a desirable feature for gas separation membranes. While data on polyimides with the unsubstituted this compound is limited, a fluorinated derivative, 2,3,7,8-tetrafluoro-5,5',10,10'-tetraoxidethianthrene (TOT), has been used to synthesize a series of polymers of intrinsic microporosity (PIMs).

These PIMs, derived from the reaction of TOT with various bis-catechol monomers, have been evaluated for their gas separation properties. The resulting polymers exhibit significant nitrogen adsorption, indicating microporosity, with BET surface areas ranging from 432-785 m² g⁻¹. Self-standing films cast from these polymers demonstrated good gas permeability. For instance, spirobifluorene-based polymers with the TOT unit showed high gas permeability, with performance for O₂/N₂ and CO₂/CH₄ separation approaching the 2008 Robeson upper bounds. This demonstrates that the thianthrene tetraoxide unit is a viable building block for creating high-performance gas separation membranes. These PIMs show permeabilities that are one to two orders of magnitude higher than conventional polysulfones.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Structure and Reactivity

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost.

DFT calculations are widely used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Once the optimized structure is found, vibrational frequency calculations can be performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

While direct computational studies on the parent thianthrene (B1682798) 5,5,10,10-tetraoxide are not extensively detailed in the searched literature, insights can be drawn from studies on the parent thianthrene molecule. For instance, DFT calculations have been performed on thianthrene to optimize its ground state geometry and assign its vibrational modes. diva-portal.org A study utilizing the B3LYP functional with the 6-31G(d,p) basis set found that the calculated C=C bond lengths in thianthrene are in the range of 1.394–1.404 Å, which is typical for aromatic systems. diva-portal.org The calculated bond angles and lengths for the C-S bonds were also found to be in close agreement with experimental values. diva-portal.org

The calculated vibrational frequencies for thianthrene show good agreement with experimental IR spectra. diva-portal.org Key vibrational modes include C-H stretching, C=C aromatic stretching, and various bending deformations. For example, calculated C-H stretching vibrations are predicted in the 3028–3053 cm⁻¹ range, which aligns well with experimental observations. diva-portal.org The table below summarizes some key calculated versus experimental vibrational frequencies for the parent thianthrene molecule, which provides a basis for understanding the more complex spectra of its oxidized derivatives.

| Vibrational Mode | Calculated Frequency (cm⁻¹) diva-portal.org | Experimental Frequency (cm⁻¹) diva-portal.org |

|---|---|---|

| C-H Stretching | 3052 | 3070 |

| C=C Aromatic Stretching | 1556 | 1554 |

| C=C Aromatic Stretching | 1440 | 1442 |

| C-H Planar Bending | 1259 | 1258 |

| C-H Planar Bending | 1101 | 1102 |

| C-H Out-of-Plane Bending | 934 | 934 |

| C-H Out-of-Plane Bending | 753 | 746 |

For derivatives such as 2,8-dibromothianthrene-5,5',10,10'-tetraoxide, experimental FTIR spectroscopy has identified characteristic peaks for the sulfone (SO₂) group at 1331.78 cm⁻¹ and 1167.44 cm⁻¹. acs.org These experimental values serve as benchmarks for validating the accuracy of vibrational frequency calculations on the tetraoxide and its derivatives.

DFT is also a powerful tool for exploring chemical reaction pathways. By locating the transition state—the highest energy point along a reaction coordinate—researchers can calculate activation energies and gain insight into the reaction mechanism. This involves specialized algorithms that search for a saddle point on the potential energy surface.

For thianthrene derivatives, such studies could elucidate the mechanisms of reactions like oxidation, reduction, or substitution. For example, understanding the stepwise oxidation of thianthrene to its various oxides, including the tetraoxide, would involve locating the transition states for each oxygen transfer step. Studies on the oxidation of thianthrene 5-oxide with peroxy acids have explored the reaction mechanism, highlighting the role of intermediates. acs.org While detailed transition state searches for reactions specifically involving thianthrene 5,5,10,10-tetraoxide are not prominent in the surveyed literature, this computational approach remains crucial for predicting its reactivity and designing new synthetic routes.

Ab Initio and Post-Hartree-Fock Methods for Electronic Structure

While DFT is highly popular, ab initio (from the beginning) and post-Hartree-Fock methods provide alternative, and often more accurate, approaches for calculating electronic structure. These methods are based on first principles of quantum mechanics without the use of empirical parameters.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock approximation by including electron correlation effects. These methods can provide highly accurate energies, geometries, and other molecular properties, often referred to as "gold standard" benchmarks in computational chemistry.

For this compound, high-level ab initio calculations could be used to precisely determine its thermochemical properties, such as its heat of formation. They are also invaluable for predicting spectroscopic parameters, including the energies of excited electronic states, which are crucial for understanding its photophysical properties and applications in materials like OLEDs. Although specific studies employing these high-level methods on this compound are not widely reported in the searched literature, they represent a powerful avenue for future research to obtain benchmark data on its electronic structure.

The accuracy of any ab initio calculation is dependent on two key factors: the level of theory used to approximate electron correlation and the quality of the basis set used to represent the molecular orbitals. A basis set is a set of mathematical functions used to build molecular orbitals.

Larger basis sets provide more flexibility for describing the spatial distribution of electrons, generally leading to more accurate results, but at a higher computational cost. chemrxiv.org Common basis set families include Pople-style (e.g., 6-31G(d)), Dunning's correlation-consistent sets (e.g., cc-pVDZ, cc-pVTZ), and Jensen's polarization-consistent sets (e.g., pcseg-n). chemrxiv.orgresearchgate.net For molecules containing sulfur, especially in a high oxidation state like in this compound, the inclusion of polarization and diffuse functions in the basis set is critical for accurately describing the electronic structure around the sulfone groups.

A systematic study of basis set effects would involve performing calculations with a series of increasingly larger basis sets to ensure that the calculated properties have converged. While such a systematic study specifically for this compound is not available in the searched literature, it is a standard and necessary procedure in high-quality computational investigations.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how a molecule's structure and properties evolve over time, providing insights into dynamic processes and macroscopic properties.

For this compound, MD simulations could be employed to study a variety of phenomena. For instance, simulations could model the behavior of the molecule in different solvents to predict solubility or to understand its aggregation behavior. In the context of materials science, MD simulations could be used to investigate the morphology and dynamics of polymers incorporating the this compound unit, which is relevant for applications in gas separation membranes. However, specific MD simulation studies focused on this compound are not found in the currently reviewed literature, representing another area ripe for future computational exploration.

Conformational Sampling and Dynamic Behavior

This compound possesses a non-planar, butterfly-like conformation. X-ray crystallography studies have confirmed this bent structure, revealing a significant dihedral angle between the two benzene (B151609) rings. This non-planarity is a key feature influencing its molecular packing and electronic characteristics.

A significant aspect of its dynamic behavior is the ring inversion process, where the molecule flips between two equivalent boat-like conformations. Theoretical and experimental studies have been conducted to quantify the energy barrier associated with this inversion.

Ring Inversion Barrier:

Experimental determination of the ring inversion barrier for the parent this compound has been challenging. However, studies on its derivatives have provided valuable estimates. For instance, the ring inversion barrier for a 2,7-diisopropyl derivative of thianthrene tetraoxide was determined using variable temperature 13C NMR spectroscopy. nih.gov This study established a Gibbs free energy of activation (ΔG‡) of 6.5 kcal mol⁻¹. nih.gov This experimental value is in good agreement with ab initio theoretical predictions, validating the computational models used to describe the dynamic behavior of this class of molecules. nih.gov

The barrier for the tetraoxide is notably lower than that of the corresponding trans-thianthrene dioxide derivative, which exhibits a higher inversion barrier. nih.gov This difference highlights the influence of the oxidation state of the sulfur atoms on the conformational flexibility of the thianthrene core.

Conformational Landscape:

Computational modeling, including Density Functional Theory (DFT) calculations, has been employed to explore the conformational landscape of this compound. These studies corroborate the non-planar ground state and provide detailed information on bond lengths, bond angles, and dihedral angles. The calculated structures are crucial for understanding the molecule's electronic properties, such as its dipole moment and charge distribution, which are, in turn, important for predicting its behavior in various applications.

Below is a table summarizing key structural parameters obtained from computational and experimental studies.

| Parameter | Value | Method |

| Dihedral Angle (between benzene rings) | 34.3° | X-ray Crystallography |

| Ring Inversion Barrier (ΔG‡) | 6.5 kcal mol⁻¹ | ¹³C NMR (on a derivative) & ab initio calculations nih.gov |

Solvent Effects on Molecular Properties

The interaction of this compound with its surrounding solvent environment can significantly influence its molecular properties and conformational equilibrium. While direct computational studies on the solvent effects on this compound are not extensively reported, research on closely related thianthrene oxides provides strong evidence for such dependencies.

Studies on thianthrene-5-oxide have demonstrated that its conformational equilibrium is solvent-dependent. In these studies, it was observed that more polar solvents tend to favor the conformation where the sulfoxide (B87167) group is in a pseudoaxial position. This is attributed to the different solvation of the conformers, which possess distinct dipole moments.

Although specific data for this compound is not available, it is reasonable to infer that similar solvent effects would be at play. The two highly polar sulfone groups in the tetraoxide would lead to a significant molecular dipole moment. The interaction of this dipole with the solvent's dielectric medium would be expected to influence the relative energies of different conformations.

Expected Trends:

Based on the behavior of related compounds, the following trends in solvent effects on the molecular properties of this compound can be anticipated:

Conformational Equilibrium: In a manner analogous to thianthrene-5-oxide, the equilibrium between the two boat conformations of the tetraoxide is likely to be influenced by solvent polarity. Solvents with higher dielectric constants would be expected to better stabilize the more polar conformer.

Further computational investigations employing implicit or explicit solvent models are necessary to precisely quantify the impact of different solvents on the conformational and electronic properties of this compound.

Future Research Directions and Emerging Paradigms

Unexplored Synthetic Pathways and Novel Reactivity

While the standard synthesis of thianthrene (B1682798) 5,5,10,10-tetraoxide via the oxidation of thianthrene is well-established, there is considerable scope for the development of more advanced and efficient synthetic methodologies. rsc.orgontosight.ai One promising avenue is the exploration of late-stage functionalization techniques, which would allow for the direct introduction of various substituents onto the thianthrene tetraoxide core. This approach would circumvent the often-challenging synthesis of substituted thianthrene precursors.

Furthermore, the exploration of novel reactivity patterns for thianthrene 5,5,10,10-tetraoxide is a key area for future research. While its role as an electron-acceptor is recognized, its potential in other types of chemical transformations is less understood. acs.org For instance, investigating its use as a building block in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. The reactivity of the sulfone groups themselves, beyond their electron-withdrawing effect, could also be a fruitful area of investigation, potentially leading to new ring-opening or rearrangement reactions.

Another area of interest is the application of modern synthetic technologies, such as flow chemistry and mechanochemistry, to the synthesis of this compound and its derivatives. Flow chemistry could offer improved control over reaction parameters, leading to higher yields and purity, while mechanochemistry presents a solvent-free and potentially more sustainable synthetic route.

Advanced Spectroscopic and Imaging Techniques for Characterization

The characterization of this compound and its derivatives has traditionally relied on standard spectroscopic techniques such as NMR and IR spectroscopy. researchgate.net However, to gain deeper insights into the structure-property relationships of materials incorporating this moiety, more advanced characterization techniques are required.

Operando spectroscopy, which involves the characterization of materials under actual operating conditions, is a particularly promising area. researchgate.netnih.gov For example, using operando UV-Vis or Raman spectroscopy to study devices such as OLEDs or supercapacitors containing this compound could provide invaluable information about the dynamic changes occurring at a molecular level during device operation. researchgate.netnih.govacs.org

In the realm of complex derivatives, the unambiguous identification of regioisomers can be a significant challenge. Advanced mass spectrometry techniques, potentially coupled with isotopic labeling, could provide a powerful tool for the rapid identification and quantification of different isomers in a mixture, thereby accelerating the development of new functional materials. nih.gov

Computational Advancements and Predictive Modeling

Computational chemistry has already proven to be a valuable tool in understanding the electronic properties of this compound. escholarship.org Future research should focus on leveraging more advanced computational methods to not only understand but also predict the properties and reactivity of new derivatives.

Density Functional Theory (DFT) will continue to be a cornerstone for calculating the geometric and electronic structures of these molecules. nih.govjst.go.jp However, the application of higher-level ab initio methods could provide even more accurate predictions of excited-state properties, which are crucial for applications in optoelectronics.

A particularly exciting emerging paradigm is the use of machine learning and artificial intelligence to accelerate the discovery of new materials based on this compound. acs.orgwikipedia.org By training algorithms on existing experimental and computational data, it may be possible to predict the properties of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards the most promising candidates for specific applications. acs.orgnumberanalytics.com

| Computational Technique | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Geometric structure, electronic properties, reaction mechanisms | Optimization of existing materials and understanding of reactivity |

| Time-Dependent DFT (TD-DFT) | Excited-state properties, absorption and emission spectra | Design of new materials for OLEDs and other optoelectronic devices |

| Machine Learning/AI | Structure-property relationships, prediction of properties for new derivatives | Accelerated discovery of new functional materials |

Potential for Novel Academic Applications in Chemical Science

Beyond its established applications, this compound holds potential for a range of novel academic applications. Its rigid, electron-deficient structure makes it an interesting candidate for use in supramolecular chemistry and host-guest systems. acs.orgthno.org The sulfone groups could act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular assemblies with specific guest molecules. thno.orgresearchgate.net

The development of chiral derivatives of this compound could open up applications in asymmetric catalysis, either as chiral ligands for metal catalysts or as organocatalysts themselves. The synthesis and separation of such chiral molecules, however, remains a significant challenge. mdpi.com

Furthermore, the strong electron-accepting nature of the this compound core suggests its potential use in photocatalysis. Upon photoexcitation, it could act as a potent oxidant, enabling a variety of chemical transformations. The investigation of its photophysical properties and its ability to engage in photoinduced electron transfer processes is a promising area for fundamental research.

Challenges in Synthesis and Characterization of Complex Derivatives

The synthesis of complex derivatives of this compound is not without its challenges. The introduction of multiple functional groups onto the aromatic core can be difficult to achieve with high regioselectivity. scilit.com The development of more selective and versatile synthetic methods is therefore crucial for accessing a wider range of functionalized derivatives.

The purification of these complex molecules can also be a significant hurdle. The rigid and often poorly soluble nature of polycyclic aromatic compounds containing multiple sulfone groups can make techniques like chromatography challenging. The separation of regioisomers and diastereomers, in the case of chiral derivatives, adds another layer of complexity. mdpi.com

The characterization of these complex derivatives also presents challenges. The interpretation of NMR spectra can be complicated by the presence of multiple, often similar, aromatic protons. In such cases, advanced 2D NMR techniques are often necessary for unambiguous structure elucidation. mdpi.com Furthermore, obtaining high-quality single crystals for X-ray diffraction analysis, which provides definitive structural information, can be difficult for these types of molecules.

Q & A

Q. How can thianthrene 5,5,10,10-tetraoxide (TTR) be reliably synthesized and characterized for use in organic electronics?

Methodological Answer: TTR is synthesized via Buchwald–Hartwig cross-coupling reactions, where intermediates like 3-bromothis compound are coupled with aromatic amines or carbazole derivatives. Post-synthesis, structural validation is critical: nuclear magnetic resonance (NMR) confirms connectivity, while mass spectrometry (MS) verifies molecular weight. Purity is assessed via high-performance liquid chromatography (HPLC) . For electronic applications, cyclic voltammetry and density functional theory (DFT) calculations are used to determine frontier molecular orbitals and charge-transfer properties .

Q. What experimental approaches are used to evaluate TTR-containing polyimides for gas separation membranes?

Methodological Answer: Polyimides with TTR moieties are synthesized via Yamazaki-Higashi phosphorylation polymerization. Gas permeation properties (e.g., CO₂/CH₄ selectivity) are tested using constant-volume/variable-pressure apparatus. Key parameters include permeability coefficients (Barrer) and selectivity ratios. Structural rigidity from TTR enhances membrane performance by reducing chain mobility, which is validated via X-ray diffraction (XRD) and positron annihilation lifetime spectroscopy (PALS) .

Q. How does TTR influence the photophysical properties of thermally activated delayed fluorescence (TADF) emitters?

Methodological Answer: TTR acts as a strong electron-accepting (A) unit in donor-acceptor (D-A) systems. Time-resolved photoluminescence (TRPL) measures delayed fluorescence lifetimes, while transient absorption spectroscopy quantifies reverse intersystem crossing (RISC) rates. DFT calculations reveal small singlet-triplet energy gaps (ΔEST < 0.3 eV), critical for TADF. For example, asymmetric Ir(III) complexes with TTR show deep-red emission (λmax ~650 nm) with external quantum efficiencies (EQE) up to 15% .

Advanced Research Questions

Q. How can TTR-based TADF emitters be optimized for high-efficiency organic light-emitting diodes (OLEDs)?

Methodological Answer: Device architecture plays a key role. For non-doped OLEDs, optimizing the emissive layer thickness (e.g., 20–40 nm) and using hole/electron transport layers (e.g., TAPC/TmPyPB) balance charge injection. For solution-processed devices, blending TTR emitters with host materials (e.g., mCP) reduces aggregation-caused quenching. Electroluminescence (EL) spectra and current density-voltage-luminance (J-V-L) curves are analyzed to assess turn-on voltage (<6 V) and maximum brightness (>10,000 cd/m²). EQE is enhanced by minimizing triplet-polaron quenching via doping optimization .

Q. What mechanistic insights explain the para-selectivity of TTR-derived intermediates in C–H functionalization?

Methodological Answer: Thianthrenium salts (e.g., TT⁺–TFA) undergo electrophilic aromatic substitution (SEAr) with arenes. Computational studies (e.g., Fukui function analysis) show that electron-rich arenes preferentially react at the para position due to reversible Wheland intermediate formation. Experimental validation uses isotopic labeling (e.g., <sup>18</sup>O) and kinetic isotope effects (KIE) to track oxygen transfer pathways. Para-selectivity (>90%) is achieved under triflic acid catalysis at 0°C .

Q. How do supramolecular assemblies incorporating TTR exhibit aggregation-induced emission (AIE) or quenching (ACQ)?

Methodological Answer: TTR’s conformational flexibility dictates fluorescence behavior. In Zn²⁺-coordinated cuboctahedral cages (e.g., S1), restricted intramolecular rotation (RIR) triggers AIE, confirmed via fluorescence lifetime imaging (FLIM). In contrast, S2 (with oxygen-bridged TTR) shows ACQ due to rigid π-π stacking. Hierarchical self-assembly into nanoribbons is characterized via TEM and small-angle X-ray scattering (SAXS). Förster resonance energy transfer (FRET) experiments probe host-guest interactions with porphyrins .

Data Contradictions and Resolution

Q. Why do some TTR-containing polyimides show conflicting gas permeation data across studies?

Resolution: Discrepancies arise from variations in polymer backbone rigidity and free volume distribution. For example, polyimides with TTR in the diamine monomer exhibit higher CO₂ permeability (e.g., 12.3 Barrer) than those with TTR in the dianhydride (8.7 Barrer). Aging studies (e.g., 30 days at 60°C) reveal physical aging effects, which reduce permeability by 20–30%. Standardizing synthesis protocols (e.g., thermal imidization vs. chemical curing) and testing conditions (e.g., 35°C, 2 bar) mitigates variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.